molecular formula C15H13N3O2S B1197703 3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone

3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone

Cat. No. B1197703
M. Wt: 299.3 g/mol
InChI Key: ZNSQCCUWJYPCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone is a member of quinazolines.

Scientific Research Applications

Analgesic Activity

3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone derivatives have demonstrated significant analgesic activities. These compounds, including 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, were synthesized and evaluated for their in vitro analgesic activity using acetic acid-induced writhing in mice. They exhibited significant analgesic effects, outperforming standard analgesic drugs in some cases (Osarumwense Peter Osarodion, 2023).

Hypolipidemic Activities

Some derivatives of 3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone have been found to possess hypolipidemic activities. Compounds with specific substitutions on the quinazolinone ring system showed promising results in lowering triglyceride and total cholesterol levels (Y. Kurogi et al., 1996).

Antioxidant Properties

2-Substituted quinazolin-4(3H)-ones, a category to which 3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone belongs, have been synthesized and evaluated for their antioxidant properties. The presence of hydroxyl groups in addition to the methoxy substituent enhances the antioxidant activity of these compounds (Janez Mravljak et al., 2021).

Pharmacological Characterization

Cytotoxicity in Cancer Research

Certain 3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone derivatives, like 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (JJC-1), have been investigated for their cytotoxicity against various cancer cell lines, showing significant effects particularly against human monocytic leukemia cells (M. Hour et al., 2007).

Anticonvulsant Activity

These compounds have also been evaluated for their anticonvulsant activity. Some derivatives demonstrated promising activity against seizures induced by specific agents in mice, combined with relatively low neurotoxicity (J. F. Wolfe et al., 1990).

Anti-inflammatory and Antimicrobial Activity

Certain derivatives of 3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone exhibited significant anti-inflammatory and antimicrobial activities. Some compounds were particularly effective against both Gram-positive and Gram-negative bacteria (S. Laddha et al., 2006).

properties

Product Name

3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

3-methoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one

InChI

InChI=1S/C15H13N3O2S/c1-20-18-14(19)12-6-2-3-7-13(12)17-15(18)21-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3

InChI Key

ZNSQCCUWJYPCOB-UHFFFAOYSA-N

Canonical SMILES

CON1C(=O)C2=CC=CC=C2N=C1SCC3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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